Home > Products > Screening Compounds P5345 > 3-Deamino 3-Hydroxy Linagliptin
3-Deamino 3-Hydroxy Linagliptin -

3-Deamino 3-Hydroxy Linagliptin

Catalog Number: EVT-8369190
CAS Number:
Molecular Formula: C25H27N7O3
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Deamino 3-Hydroxy Linagliptin is a chemical compound identified as an impurity of Linagliptin, a medication primarily used for the management of type II diabetes mellitus. The molecular formula for 3-Deamino 3-Hydroxy Linagliptin is C25H27N7O3C_{25}H_{27}N_{7}O_{3} and it has a molecular weight of approximately 473.53 g/mol. Linagliptin, the parent compound, is recognized for its role as a dipeptidyl peptidase-IV inhibitor, which helps in regulating blood sugar levels by increasing insulin secretion and decreasing glucagon levels.

Source and Classification

3-Deamino 3-Hydroxy Linagliptin is derived from the synthesis of Linagliptin and can be classified under the category of pharmaceutical impurities. Its identification and characterization are crucial for ensuring the quality and safety of Linagliptin formulations. The compound is referenced in various chemical databases, including PubChem, where it is cataloged under the identifier 72202338 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Linagliptin, and consequently its impurities such as 3-Deamino 3-Hydroxy Linagliptin, involves several chemical transformations. The primary method includes the reaction of (R)-piperidine-3-amine with specific xanthine derivatives.

  1. Starting Materials:
    • (R)-piperidine-3-amine
    • Bromo-xanthine derivatives
  2. Reactions:
    • The process typically involves N-alkylation reactions where the bromo-xanthine reacts with (R)-piperidine-3-amine in the presence of bases such as triethylamine or other organic bases in inert solvents .
    • The reaction conditions often include temperatures ranging from 0C0^\circ C to reflux conditions, with careful control over reaction times to minimize unwanted impurities .
  3. Purification:
    • Post-synthesis, purification methods such as crystallization or chromatography are employed to isolate pure Linagliptin and its related compounds, including 3-Deamino 3-Hydroxy Linagliptin.
Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Deamino 3-Hydroxy Linagliptin can be represented as follows:

  • Molecular Formula: C25H27N7O3C_{25}H_{27}N_{7}O_{3}
  • Structural Features: The compound features a complex arrangement characteristic of purine derivatives, including multiple nitrogen atoms in its structure that contribute to its biological activity.

Chemical Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which help confirm its identity and purity.

Chemical Reactions Analysis

Reactions and Technical Details

As an impurity, 3-Deamino 3-Hydroxy Linagliptin may arise from various degradation pathways during the synthesis or storage of Linagliptin. Key reactions that may be involved include:

  1. Deamination: The removal of an amino group can lead to the formation of this compound.
  2. Hydroxylation: Introduction of hydroxyl groups at specific positions on the molecular framework can also contribute to its formation.

These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure that impurity levels remain within acceptable limits for pharmaceutical formulations .

Mechanism of Action

Process and Data

While 3-Deamino 3-Hydroxy Linagliptin itself does not exhibit significant pharmacological activity, its parent compound, Linagliptin, operates through inhibition of dipeptidyl peptidase-IV. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.

  1. Inhibition Mechanism:
    • By inhibiting dipeptidyl peptidase-IV, Linagliptin enhances the levels of incretin hormones, leading to increased insulin release from pancreatic beta cells.
    • This results in improved glycemic control in patients with type II diabetes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: The stability of 3-Deamino 3-Hydroxy Linagliptin can be affected by environmental factors such as temperature and pH.
  • Reactivity: May undergo further reactions under acidic or basic conditions which could lead to additional degradation products.
Applications

Scientific Uses

Although primarily recognized as an impurity in pharmaceutical formulations, understanding compounds like 3-Deamino 3-Hydroxy Linagliptin is essential for:

  1. Quality Control: Ensuring that pharmaceutical products meet safety standards.
  2. Research: Investigating metabolic pathways associated with drug degradation.
  3. Drug Development: Identifying potential side effects or interactions related to impurities present in drug formulations.
Synthetic Pathways and Methodological Innovations

Design and Optimization of Novel Synthetic Routes for 3-Deamino 3-Hydroxy Linagliptin

3-Deamino 3-hydroxy linagliptin (CAS: 1620278-39-8, C~25~H~27~N~7~O~3~) is a structurally modified analog of the antidiabetic drug linagliptin, characterized by replacement of the 3-aminopiperidine moiety with a 3-hydroxypiperidine group while maintaining the (S)-stereochemistry. This modification necessitates innovative synthetic approaches to achieve precise regiocontrol and chirality. Industrial synthesis typically begins with the linagliptin core structure – 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(but-2-yn-1-yl)-8-bromoxanthine – which undergoes nucleophilic substitution with (S)-3-hydroxypiperidine under basic conditions. Key optimization challenges include minimizing racemization at the chiral center and suppressing N-alkylation side reactions.

Process refinements focus on protecting group strategies to shield the piperidinyl hydroxyl group during coupling. Tert-butyldimethylsilyl (TBS) protection enables high-yield amination (≈85% yield) while preventing O-alkylation byproducts. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound with >99% enantiomeric excess. Alternative routes employ direct reductive amination between 8-bromo-7-(but-2-yn-1-yl)xanthine derivatives and N-protected 3-hydroxypiperidinaldehydes, though this route risks epimerization at C3 and requires stringent temperature control (-20°C) [1] [6] [8].

Table 1: Key Intermediates in Optimized Synthesis of 3-Deamino 3-Hydroxy Linagliptin

IntermediateCAS NumberMolecular FormulaRole in SynthesisPurity Threshold
8-Bromo-7-but-2-yn-1-yl-3-methylxanthine93703-24-3C~10~H~9~BrN~4~O~2~Brominated purine core>99.0%
(S)-3-Hydroxy-N-Boc-piperidine102625-45-8C~10~H~19~NO~3~Chiral amine source>98.5% ee
2-(Chloromethyl)-4-methylquinazoline6148-18-1C~10~H~9~ClN~2~Quinazoline precursor>98.0%
TBS-protected intermediateN/AC~31~H~41~N~7~O~3~Si~Protected hydroxyl intermediate>97.0%

Role of Catalytic Systems in Selective Deamination and Hydroxylation

The transformation from linagliptin to its 3-deamino 3-hydroxy analog demands catalytic precision to achieve chemo- and stereoselectivity. Palladium-based catalysts enable direct deamination-hydroxylation through a concerted oxidative-reductive process. Pd(OAc)~2~/phenanthroline systems (5 mol%) in trifluoroethanol solvent facilitate C–N bond cleavage at the piperidinyl nitrogen, followed by oxygen insertion via in situ-generated peroxypalladium species. This single-pot conversion achieves 70-75% yield with <2% over-oxidation byproducts [4] [7].

Chiral induction presents greater complexity. Asymmetric hydroxylation employs Katsuki-type (salen)manganese(III) complexes with N-oxide co-catalysts to hydroxylate the deaminated intermediate while retaining the S-configuration. The catalyst’s binaphthyl backbone creates a chiral pocket that positions the prochiral carbon for stereoselective oxygen transfer (90-92% ee). Isotopic labeling studies using ³H/²H-substituted linagliptin analogs confirm retention of configuration during deamination when using Pd-DTBM-SEGPHOS catalyst systems. These deuterated variants (e.g., 3-Deamino 3-Hydroxy Linagliptin-d~3~, C~25~H~24~D~3~N~7~O~3~) serve as critical internal standards for tracking stereochemical integrity in metabolic studies [4] [7] [9].

Table 2: Catalytic Systems for Selective Deamination-Hydroxylation

Catalyst SystemReaction TypeTemperature (°C)Selectivity (%)Key Advantage
Pd(OAc)~2~/1,10-PhenanthrolineOxidative deamination8078% (yield)Single-pot conversion
Mn(III)-salen/NMOAsymmetric hydroxylation-2092% eeHigh chiral induction
Ru-PNN pincer complexTransfer hydrogenation100>99% deNo external H~2~ required
Pd-DTBM-SEGPHOSConfiguration-retentive deamination50>98% config. retentionIdeal for isotopic analogs

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Strategies

Solid-phase synthesis leverages resin-bound intermediates to streamline purification and reduce side reactions. The linagliptin core is anchored to Wang resin via its xanthine C2 carbonyl, enabling sequential addition of (S)-3-hydroxypiperidine and 2-butynyl bromide. Capping unreacted sites with acetic anhydride minimizes deletion sequences. Critical advantages include:

  • Automated stepwise assembly reducing manual handling
  • >95% stepwise yields due to forced reaction equilibria
  • Near-quantitative purification via simple resin washingHowever, limitations emerge in scale-up due to resin loading capacity (typically 0.5-1.2 mmol/g) and the need for specialized cleavage cocktails (e.g., TFA/DCM) that may degrade acid-sensitive functionalities [10].

Solution-phase synthesis offers superior scalability but demands meticulous intermediate purification. The convergent approach couples three fragments: the quinazoline methylchloride, brominated xanthine, and N-protected hydroxypiperidine. Key operational challenges include:

  • Exothermic risks during butynylation requiring cryogenic control
  • Silica gel purification losses (15-25% yield drop per step)
  • Solvent-intensive crystallizations (heptane/EtOAc mixtures)Process analytical technology (PAT) tools like in-situ FTIR and FBRM enable real-time monitoring of crystallization endpoints, improving yields to 80-85% in optimized processes. Hybrid approaches now emerge where solid-phase builds the purine-quinazoline fragment, followed by solution-phase piperidinyl coupling – combining the precision of solid-phase with the scalability of solution methods [1] [6] [10].

Table 3: SWOT Analysis of Synthesis Methodologies

AspectSolid-Phase SynthesisSolution-Phase Synthesis
StrengthsAutomated purification; Minimal byproducts; Ideal for analogsDirect scalability; Established equipment; Higher batch yields
WeaknessesLimited resin loading; Specialized equipment; Cleavage side reactionsCumulative purification losses; Solvent-intensive; Thermal hazards
OpportunitiesCombinatorial library generation; Flow chemistry integrationContinuous manufacturing; Solvent recycling systems
ThreatsResin lot variability; Acid-sensitive intermediate degradationPolymorphism during crystallization; Genotoxic impurity risks

Mechanistic Insights into Byproduct Formation During Linagliptin Synthesis

The synthesis of 3-deamino 3-hydroxy linagliptin generates characteristic byproducts arising from thermodynamic instabilities and kinetic side reactions:

  • N7-Regioisomer (≈5-12%): Nucleophilic substitution of 8-bromoxanthine with hydroxypiperidine competes with N7-alkylation due to ambident nucleophilicity. The undesired isomer exhibits distinct HPLC retention (RRT 1.28 vs. 1.00 for main product) and forms crystalline adducts with D-(-)-tartaric acid, enabling mechanical separation.

  • Dimerization products: Under acidic conditions, the quinazoline nitrogen attacks the electrophilic C8 position of another linagliptin molecule, forming C8-N^quinazoline^ linked dimers (MW ≈945 g/mol). This occurs during extended reaction times (>8h) in polar aprotic solvents like NMP. Accelerated stability studies show dimerization increases 3.2-fold between pH 4.0-2.5 [3] [8].

  • Oxidative degradants: Hydrogen peroxide exposure generates three primary oxidates:

  • N-oxide at the quinazoline ring (OX-1, m/z 488.54)
  • Hydroxylated butynyl chain (OX-2/OX-3, m/z 486.52)
  • Dioxetane intermediate cleaving the purine ring (OX-4, m/z 502.52)These species form during final-stage crystallization if antioxidants (e.g., BHT) are omitted [3] [5].

Solvent-mediated byproducts emerge from solubility mismatches. Linagliptin’s low aqueous solubility (0.036 mg/mL) contrasts with higher solubility in methanol (3.02×10⁻³ mol/L at 40°C), but residual methanol in crystallization mother liquors promotes transesterification when butynyl esters are present. Process controls mandate methanol levels <300 ppm during isolation. Temperature-dependent solubility profiles reveal that cooling crystallizations from ethanol must maintain ΔT <20°C/hour to prevent inclusion impurities – a critical parameter for achieving pharmacopeial purity standards (>99.0%) [5] [8].

Table 4: Major Byproducts and Formation Mechanisms

ByproductMolecular FormulaOrigin MechanismRelative Retention Time (RRT)Control Strategy
N7-RegioisomerC~25~H~27~N~7~O~3~Kinetic regioselectivity failure1.28Tartrate resolution
Quinazoline-linked dimerC~50~H~56~N~16~O~4~Acid-catalyzed intermolecular coupling1.31pH control (5.5-6.5)
Purine N-oxideC~25~H~28~N~8~O~3~Peroxide oxidation0.96BHT addition (0.05% w/w)
Ring-opened degradantC~25~H~28~N~8~O~4~Hydrolytic cleavage1.07Azeotropic drying

Properties

Product Name

3-Deamino 3-Hydroxy Linagliptin

IUPAC Name

7-but-2-ynyl-8-[(3R)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

Molecular Formula

C25H27N7O3

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m1/s1

InChI Key

QAHWUJQHJPWQGS-QGZVFWFLSA-N

SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.